molecular formula C10H12FNOS B12958942 N-(2-Fluoro-5-methoxyphenyl)thietan-3-amine

N-(2-Fluoro-5-methoxyphenyl)thietan-3-amine

Cat. No.: B12958942
M. Wt: 213.27 g/mol
InChI Key: MMNGECBRXFZJOE-UHFFFAOYSA-N
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Description

N-(2-Fluoro-5-methoxyphenyl)thietan-3-amine is an organic compound that features a thietane ring, which is a four-membered ring containing sulfur. The presence of both fluorine and methoxy groups on the phenyl ring adds unique chemical properties to this compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-5-methoxyphenyl)thietan-3-amine typically involves the formation of the thietane ring followed by the introduction of the fluorine and methoxy substituents on the phenyl ring. One common method involves the reaction of 2-fluoro-5-methoxyphenylthiol with an appropriate amine under specific conditions to form the desired thietane ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-5-methoxyphenyl)thietan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups on the phenyl ring.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the phenyl ring.

Scientific Research Applications

N-(2-Fluoro-5-methoxyphenyl)thietan-3-amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-5-methoxyphenyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and methoxy groups can influence its binding affinity and selectivity. The thietane ring may also play a role in its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluoro-5-methoxyphenyl)thiolan-3-amine
  • 2-Fluoro-5-methoxyphenylthiol
  • Thietan-3-amine

Uniqueness

N-(2-Fluoro-5-methoxyphenyl)thietan-3-amine is unique due to the combination of the thietane ring with the fluorine and methoxy substituents on the phenyl ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, which can be advantageous in various applications.

Properties

Molecular Formula

C10H12FNOS

Molecular Weight

213.27 g/mol

IUPAC Name

N-(2-fluoro-5-methoxyphenyl)thietan-3-amine

InChI

InChI=1S/C10H12FNOS/c1-13-8-2-3-9(11)10(4-8)12-7-5-14-6-7/h2-4,7,12H,5-6H2,1H3

InChI Key

MMNGECBRXFZJOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)NC2CSC2

Origin of Product

United States

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